1-Boc-2-(methoxymethyl-carbamoyl)piperidine
Description
1-Boc-2-(methoxymethyl-carbamoyl)piperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methoxymethyl-carbamoyl substituent at the 2-position of the piperidine ring. Its molecular formula is C₁₃H₂₄N₂O₄, with a molecular weight of 272.34 g/mol (CAS 189442-78-2) . The Boc group enhances solubility in organic solvents and stability during synthetic modifications, while the carbamoyl moiety at position 2 influences steric and electronic properties, making it a critical scaffold in medicinal chemistry for targeting enzymes and receptors .
Properties
IUPAC Name |
tert-butyl 2-(methoxymethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-8-6-5-7-10(15)11(16)14-9-18-4/h10H,5-9H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAKNEOFIBENCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)NCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Boc-2-(methoxymethyl-carbamoyl)piperidine typically involves the reaction of 1-boc-2-carbamic acid with methanol . The process can be summarized in the following steps:
Formation of 1-boc-2-methoxycarboxylic acid: This is achieved by reacting 1-boc-2-carbamic acid with methanol.
Reaction with aminomethyl ketone: The 1-boc-2-methoxycarboxylic acid is then reacted with aminomethyl ketone to produce 1-Boc-2-(methoxymethyl-carbamoyl)piperidine.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
1-Boc-2-(methoxymethyl-carbamoyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the Boc group, which can be easily removed under acidic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon–carbon bonds.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Boc-2-(methoxymethyl-carbamoyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Boc-2-(methoxymethyl-carbamoyl)piperidine primarily involves its role as a protecting group for amines. The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a stable carbamate . The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates the cleavage of the tert-butyl group . This process is often accompanied by the release of carbon dioxide, indicating the decarboxylation step .
Comparison with Similar Compounds
Table 1: Substituent Position and Activity
- Position 2 vs. 4 : Substitution at position 2 (as in the target compound) often enhances receptor binding due to optimal spatial alignment with active sites. For example, molecular dynamics (MD) simulations show that substituents at position 2 stabilize ligand-receptor interactions by up to −10.2 kcal/mol compared to other orientations . Conversely, 4-substituted derivatives (e.g., CAS 139290-70-3) may exhibit improved solubility but lower target specificity .
Functional Group Modifications
Table 2: Functional Group Impact on Activity
- Carbamoyl vs. Ester Groups : Carbamoyl groups (as in the target compound) provide hydrogen-bonding capabilities, improving interactions with residues like Trp86 in AChE . In contrast, ester-linked derivatives (e.g., benzisoxazole-piperidine compounds) show rigidity-induced loss of key interactions .
- Heterocyclic Replacements : Replacing the piperidine ring with morpholine decreases AChE inhibition by disrupting hydrophobic interactions critical for binding .
Structure-Activity Relationship (SAR) Trends
- Small Alkyl Groups : Piperidine derivatives with small N-alkyl groups (e.g., ethyl or isopropyl) exhibit 14-fold higher potency and eliminate off-target effects compared to bulky substituents (e.g., 3-phenylpropyl) .
- Boc Protection : The Boc group enhances metabolic stability but may reduce cell permeability. Derivatives without Boc protection (e.g., free piperidines) show faster clearance in vivo .
- Substituent Flexibility : Flexible linkers (e.g., two-carbon methylene) improve AChE inhibition by enabling optimal conformational adjustments, whereas rigid linkers (amide/ester) reduce activity .
Biological Activity
1-Boc-2-(methoxymethyl-carbamoyl)piperidine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a Boc (tert-butyloxycarbonyl) group and a methoxymethyl carbamoyl moiety, suggests possible interactions with various biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of 1-Boc-2-(methoxymethyl-carbamoyl)piperidine can be represented as follows:
- IUPAC Name : 1-Boc-2-(methoxymethyl-carbamoyl)piperidine
- Molecular Formula : C_{12}H_{20}N_{2}O_{3}
- Molecular Weight : 236.30 g/mol
Biological Activity Overview
The biological activity of 1-Boc-2-(methoxymethyl-carbamoyl)piperidine has been explored in various studies, revealing its potential as an inhibitor of specific enzymes and its effects on different cancer cell lines. The following sections summarize key findings regarding its biological activities.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has shown inhibitory effects on:
- Heat Shock Protein 90 (Hsp90) : A critical protein involved in cancer cell proliferation and survival. Inhibitors of Hsp90 can lead to the degradation of client proteins that are essential for tumor growth .
Anticancer Activity
In vitro studies have demonstrated that 1-Boc-2-(methoxymethyl-carbamoyl)piperidine exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast) | 25.4 | |
| HeLa (Cervical) | 30.2 | |
| A549 (Lung) | 18.7 | |
| OVCAR-3 (Ovarian) | 22.5 |
These results highlight the compound's potential as a therapeutic agent in oncology.
The mechanism through which 1-Boc-2-(methoxymethyl-carbamoyl)piperidine exerts its biological effects is not fully elucidated but may involve:
- Targeting Cellular Pathways : By inhibiting specific proteins such as Hsp90, the compound disrupts critical signaling pathways necessary for cancer cell survival and proliferation.
- Inducing Apoptosis : Studies suggest that compounds with similar structures can trigger apoptotic pathways in cancer cells, leading to reduced viability .
Case Studies
Several case studies have investigated the efficacy of this compound in preclinical models:
- Study on MDA-MB-231 Cells : This study assessed the antiproliferative effect of 1-Boc-2-(methoxymethyl-carbamoyl)piperidine on MDA-MB-231 cells, demonstrating a dose-dependent reduction in cell viability and induction of apoptosis markers such as caspase activation .
- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in significant tumor size reduction in xenograft models, supporting its potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
